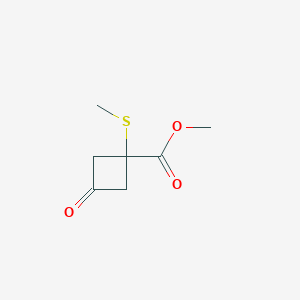
1-(2-Bromo-1-ethoxyethyl)-4-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromo-1-ethoxyethyl)-4-methylbenzene is an organic compound that features a benzene ring substituted with a bromoethoxyethyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-ethoxyethyl)-4-methylbenzene typically involves the reaction of 4-methylbenzyl alcohol with 2-bromoethanol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, which acts as a catalyst. The reaction mixture is then heated to facilitate the formation of the bromoethoxyethyl group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
化学反应分析
Types of Reactions: 1-(2-Bromo-1-ethoxyethyl)-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted derivatives.
Oxidation Reactions: The ethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom, resulting in the formation of ethoxyethyl-4-methylbenzene.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents such as tetrahydrofuran or diethyl ether.
Major Products:
Substitution Reactions: Products include hydroxyl, amino, or thiol derivatives of the original compound.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: The major product is ethoxyethyl-4-methylbenzene.
科学研究应用
1-(2-Bromo-1-ethoxyethyl)-4-methylbenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving halogenated substrates.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism of action of 1-(2-Bromo-1-ethoxyethyl)-4-methylbenzene involves its interaction with molecular targets through its bromoethoxyethyl group. This group can undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with various biomolecules. The pathways involved include:
Nucleophilic Attack: The bromine atom is susceptible to nucleophilic attack, leading to the formation of new covalent bonds.
Oxidation and Reduction: The ethoxyethyl group can be oxidized or reduced, altering the compound’s reactivity and interaction with other molecules.
相似化合物的比较
1-(2-Bromo-1-ethoxyethyl)-4-methylbenzene can be compared with other similar compounds, such as:
1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane: This compound has a similar bromoethoxy group but differs in the presence of an additional methoxyethoxy group.
2-Bromo-1,1-diethoxyethane: This compound features a bromoethoxy group but with two ethoxy groups instead of one.
1-Bromo-2-(methoxymethoxy)ethane: This compound has a bromoethoxy group with a methoxymethoxy substitution.
The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs.
属性
分子式 |
C11H15BrO |
|---|---|
分子量 |
243.14 g/mol |
IUPAC 名称 |
1-(2-bromo-1-ethoxyethyl)-4-methylbenzene |
InChI |
InChI=1S/C11H15BrO/c1-3-13-11(8-12)10-6-4-9(2)5-7-10/h4-7,11H,3,8H2,1-2H3 |
InChI 键 |
QLCZDZGTJHOCFL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(CBr)C1=CC=C(C=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


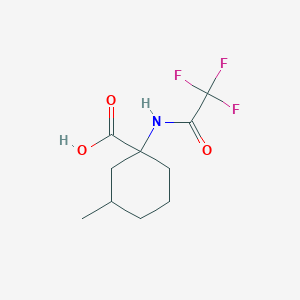
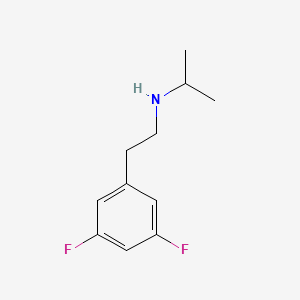
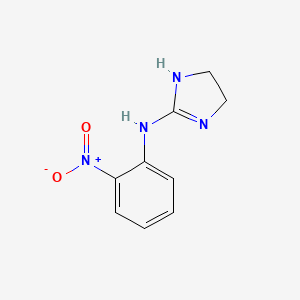
![2-((E)-2-((E)-4'-Butoxy-6-((E)-2-(1-butylbenzo[cd]indol-2(1H)-ylidene)ethylidene)-4-methyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)vinyl)-1-butylbenzo[cd]indol](/img/structure/B15300959.png)
![Ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15300965.png)
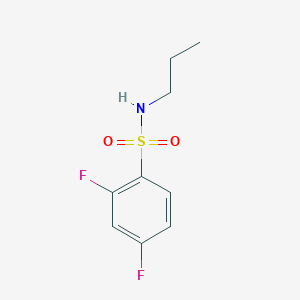
![1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)piperidine-4-carboxylic acid, Mixture of diastereomers](/img/structure/B15300981.png)

![Methyl 3-[(chlorocarbonyl)oxy]benzoate](/img/structure/B15300996.png)
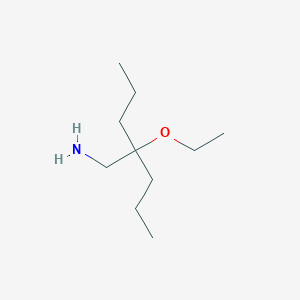
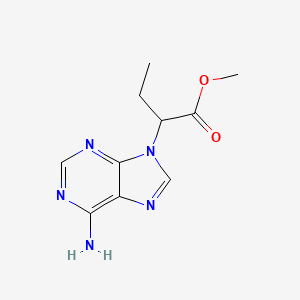
![tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate](/img/structure/B15301021.png)
